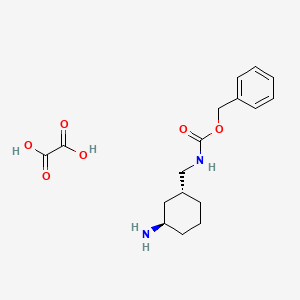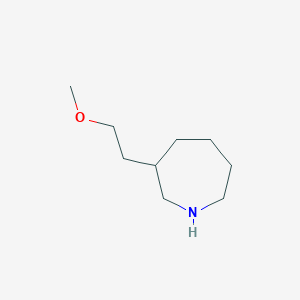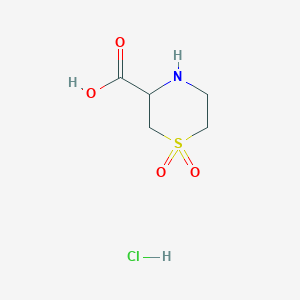
3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride
Vue d'ensemble
Description
The compound “3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride” is an organic compound with the molecular formula C9H10ClNO3 . It is also known as (E)-3-(5-methoxypyridin-2-yl)acrylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO3.ClH/c1-13-8-4-2-7(10-6-8)3-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-3+ . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.64 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Bone Turnover and Osteoporosis Treatment:
- A study by Hutchinson et al. (2003) identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, with potential applications in the treatment and prevention of osteoporosis.
Structural Analysis and Molecular Modeling:
- Research by Venkatesan et al. (2016) provided insights into the structural characteristics of a similar compound, highlighting the significance of methoxy substitution and its impact on molecular interactions.
Synthesis and Resolution of Amino Acids:
- Shimohigashi et al. (1976) discussed the synthesis and resolution of amino acids containing similar structures, which are important in various biochemical processes.
Large-Scale Synthesis and Pharmaceutical Applications:
- The work of Morgentin et al. (2009) explored an efficient methodology for synthesizing compounds with a methoxypyridinyl acetate core, relevant for pharmaceutical applications.
Charge Transfer Complex Formation:
- Alghanmi & Habeeb (2015) investigated the charge transfer interaction involving a similar compound, which is crucial for understanding various chemical and physical phenomena.
Hydrogen-Bonded Networks in Molecular Structures:
- Yang et al. (2006) described how molecules are linked into chains and networks through hydrogen bonds, emphasizing the role of methoxy groups in molecular interactions.
Hydrate Formation in Pharmaceuticals:
- The formation and impact of different hydrates in a pharmaceutical compound were studied by Zhao et al. (2009), highlighting the importance of hydration states in drug formulation.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
(E)-3-(5-methoxypyridin-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-13-8-4-2-7(10-6-8)3-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJSJROEWDXTC-WGCWOXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=C(C=C1)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)






![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
![1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene](/img/structure/B1471113.png)


